3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid
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Overview
Description
3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid is a chemical compound that belongs to the family of benzoic acids. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It is also thought to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid is its potential as a therapeutic agent for the treatment of pain and inflammatory diseases. Additionally, its anticancer activity makes it a promising candidate for the development of chemotherapeutic agents. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid. One area of interest is the development of more efficient synthesis methods that can yield higher quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Finally, research is needed to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid involves the reaction between 4-bromo-1-methylpyrrole-2-carboxylic acid and 3-aminobenzyl alcohol in the presence of a coupling agent. The reaction is carried out in a solvent system and requires careful control of the reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammatory diseases. Additionally, it has been shown to have anticancer activity, making it a potential chemotherapeutic agent.
properties
IUPAC Name |
3-[[(4-bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-17-8-11(15)6-12(17)13(18)16-7-9-3-2-4-10(5-9)14(19)20/h2-6,8H,7H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCOVAVEJKOFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC2=CC(=CC=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid |
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